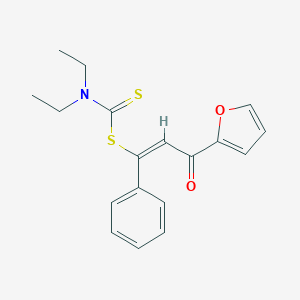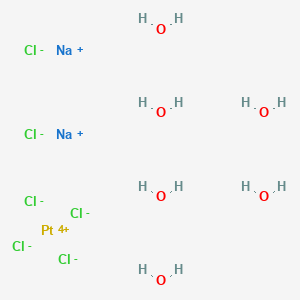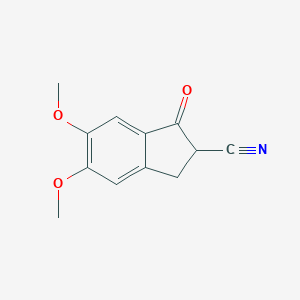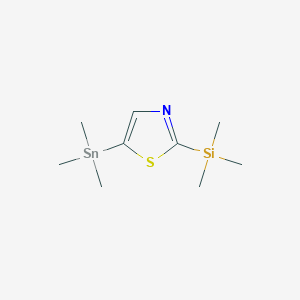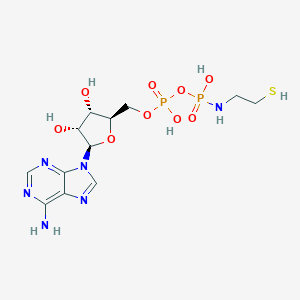
Ameda
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ameda is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to have unique properties that make it an attractive candidate for use in several scientific studies. In
Mécanisme D'action
The mechanism of action of Ameda is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to inhibit the replication of certain viruses and bacteria.
Effets Biochimiques Et Physiologiques
Ameda has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Ameda has also been found to have analgesic effects, reducing pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ameda in lab experiments is its stability. Ameda is stable under a wide range of conditions, making it easy to handle and store. Another advantage is its low toxicity, making it safe to use in experiments. However, one limitation of using Ameda is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of Ameda. One potential direction is the development of new formulations of Ameda that improve its solubility in water. Another direction is the study of Ameda's effects on other diseases, such as neurodegenerative diseases. Finally, the development of Ameda-based therapies for cancer and inflammatory diseases is an area of active research.
In conclusion, Ameda is a synthetic compound that has potential applications in several scientific fields. Its unique properties make it an attractive candidate for further study. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ameda have been discussed in this paper. Further research is needed to fully understand the potential of Ameda in scientific research.
Méthodes De Synthèse
Ameda is synthesized through a multistep process that involves the reaction of several chemicals. The synthesis starts with the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with 2-aminoethanol to form the intermediate benzoyl ethyleneimine. Finally, the benzoyl ethyleneimine is reacted with sodium hydroxide to produce Ameda.
Applications De Recherche Scientifique
Ameda has been found to have potential applications in several scientific fields. It has been studied for its antitumor, antiviral, and antibacterial properties. Ameda has also been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
108490-60-4 |
|---|---|
Nom du produit |
Ameda |
Formule moléculaire |
C12H20N6O9P2S |
Poids moléculaire |
486.34 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-N-(2-sulfanylethyl)phosphonamidic acid |
InChI |
InChI=1S/C12H20N6O9P2S/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(26-12)3-25-29(23,24)27-28(21,22)17-1-2-30/h4-6,8-9,12,19-20,30H,1-3H2,(H,23,24)(H2,13,14,15)(H2,17,21,22)/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
FPIGRWUROXHTJS-WOUKDFQISA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N |
Synonymes |
AMEDA P(1)-(5'-adenosyl)-P(2)-N-(2-mercaptoethyl)diphosphoramidate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



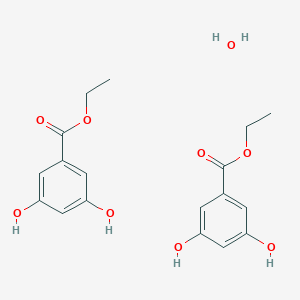
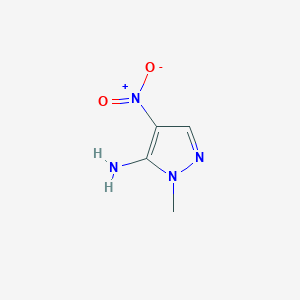
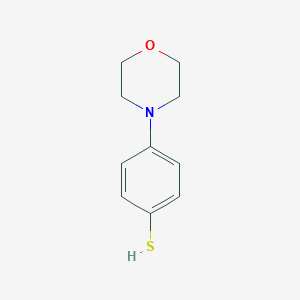
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
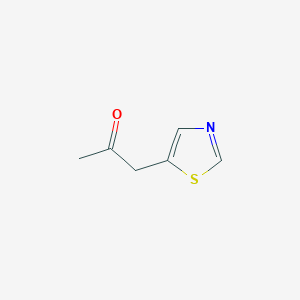
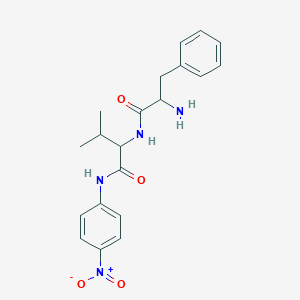
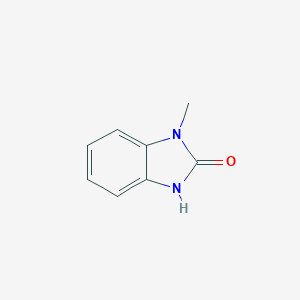
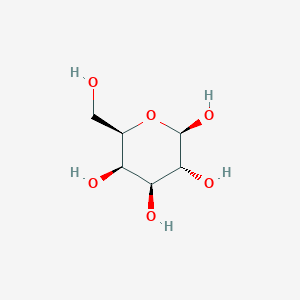
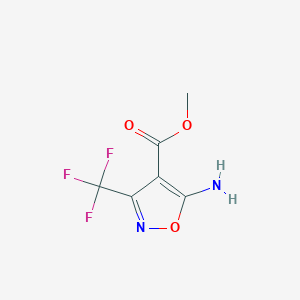
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
